N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide
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Description
N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine carboxamides. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Scientific Research Applications
Synthesis and Radiotracer Development
The synthesis of novel compounds with structural similarities to N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide demonstrates its relevance in the development of radiotracers for positron emission tomography (PET). Studies have shown the feasibility of synthesizing radiolabeled compounds, such as N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide ([18F] NIDA-42033), indicating the potential of similar structures in studying CB1 cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).
Anti-Angiogenic and DNA Cleavage Studies
Derivatives of this compound have been synthesized and evaluated for their anti-angiogenic and DNA cleavage capabilities. Research indicates that these compounds exhibit significant anti-angiogenic activity and DNA cleavage abilities, suggesting their potential as anticancer agents. The presence of electron-donating and withdrawing groups on the phenyl ring side chain plays a crucial role in determining their potency as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Met Kinase Inhibition for Cancer Therapy
Studies on N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, closely related to the compound , have identified them as potent and selective Met kinase inhibitors. This inhibition is critical for the development of therapeutic agents targeting cancers dependent on Met kinase activity. Analogues in this class have shown complete tumor stasis in Met-dependent human gastric carcinoma xenograft models following oral administration, highlighting their therapeutic potential (Schroeder et al., 2009).
Design and Synthesis of GyrB Inhibitors
The design and synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates represent a significant application in the fight against tuberculosis. These compounds were evaluated for their in vitro activity against Mycobacterium tuberculosis GyrB ATPase and DNA gyrase supercoiling assay, demonstrating promising activity. This research underlines the potential of this compound derivatives in developing new antitubercular agents (Jeankumar et al., 2013).
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-piperidin-1-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrFN4O/c17-11-4-5-13(12(18)8-11)21-16(23)14-9-15(20-10-19-14)22-6-2-1-3-7-22/h4-5,8-10H,1-3,6-7H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBJZJZGDMWWJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)C(=O)NC3=C(C=C(C=C3)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrFN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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